An In-depth Technical Guide to the Discovery and History of Galanin (1-19) Peptide
An In-depth Technical Guide to the Discovery and History of Galanin (1-19) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a widely distributed neuropeptide that plays a crucial role in a multitude of physiological processes, including neurotransmission, hormone secretion, and feeding behavior.[1] The biological effects of galanin are mediated through a family of three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[2] The N-terminal fragments of galanin are of particular interest to the scientific community as they have been shown to be critical for receptor binding and biological activity. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to the N-terminal fragment, Galanin (1-19).
Discovery and History
The journey of galanin research began in 1983 when Professor Viktor Mutt and his colleagues at the Karolinska Institute in Sweden first isolated a novel biologically active peptide from porcine intestinal extracts.[3] They named this 29-amino acid peptide "galanin" due to its N-terminal glycine (B1666218) and C-terminal alanine (B10760859) residues.[3] This initial discovery was made possible by a chemical assay technique that detects peptides with a C-terminal amide structure.[3]
Subsequent research focused on characterizing galanin from various species, revealing a high degree of conservation in the N-terminal region. The first 15 amino acids from the N-terminus are identical in most mammals, highlighting their functional importance.[4]
In 1991, the structure of human galanin was elucidated.[5] Two forms were identified: a full-length 30-residue, non-amidated peptide and a shorter 19-residue peptide corresponding to the N-terminal fragment, Galanin (1-19).[4][5] This discovery was a significant milestone, paving the way for more detailed investigations into the structure-activity relationships of galanin and its fragments.
Quantitative Data on Receptor Binding and Functional Activity
The N-terminal region of galanin is essential for its interaction with galanin receptors. The following tables summarize the binding affinities and functional activities of human Galanin (1-19) and related N-terminal fragments for the three human galanin receptors.
Table 1: Binding Affinities of Human Galanin N-Terminal Fragments
| Ligand | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Source(s) |
| Galanin (1-19) | GalR1 | Radioligand Displacement | - | 0.34 | [4] |
| Galanin (1-16) | GalR1 | Radioligand Displacement | 0.48 | - | [3] |
| Galanin (1-19) | GalR2 | Radioligand Displacement | - | - | Data Not Available |
| Galanin (1-16) | GalR2 | Radioligand Displacement | 1.3 | - | [3] |
| Galanin (1-19) | GalR3 | Radioligand Displacement | - | - | Data Not Available |
| Galanin (1-16) | GalR3 | Radioligand Displacement | 6.8 | - | [3] |
Table 2: Functional Activity of Human Galanin N-Terminal Fragments
| Ligand | Receptor | Functional Assay | EC50 (nM) | IC50 (nM) | Source(s) |
| Galanin (1-29) | GalR1 | cAMP Inhibition | - | 29 | [6] |
| Galanin (1-29) | GalR2 | Calcium Mobilization | 25 | - | [7] |
| Galanin (1-29) | GalR3 | cAMP Inhibition | - | - | Data Not Available |
Signaling Pathways
Galanin receptors couple to different G proteins to initiate downstream signaling cascades.
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GalR1 and GalR3 primarily couple to the Gi/o family of G proteins.[8] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]
-
GalR2 predominantly couples to the Gq/11 family of G proteins.[9] Activation of GalR2 stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations.[9]
GalR1 and GalR3 (Gi/o-coupled) Signaling Pathway
Caption: GalR1/GalR3 Gi/o-coupled signaling pathway.
GalR2 (Gq/11-coupled) Signaling Pathway
Caption: GalR2 Gq/11-coupled signaling pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled ligands, such as Galanin (1-19), for galanin receptors.
Materials:
-
Cell membranes expressing the galanin receptor of interest (GalR1, GalR2, or GalR3).
-
Radiolabeled galanin (e.g., [125I]-Galanin).
-
Unlabeled Galanin (1-19) or other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competing ligand (Galanin (1-19)).
-
In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled galanin, and varying concentrations of the unlabeled ligand to the wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled galanin.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[10]
cAMP Functional Assay
This protocol is designed to measure the ability of Galanin (1-19) to inhibit adenylyl cyclase activity via Gi/o-coupled receptors (GalR1 and GalR3).
Materials:
-
Cells stably expressing GalR1 or GalR3.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Galanin (1-19) or other test compounds.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Add varying concentrations of the test compound (Galanin (1-19)) to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.[6]
Experimental Workflow: Competitive Radioligand Binding Assay
References
- 1. Galanin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Galanin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization of a functionally enhanced GFP-tagged galanin R2 receptor in PC12 cells: Constitutive and ligand-induced internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Galanin stimulates striatal acetylcholine release via a mechanism unrelated to cholinergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
